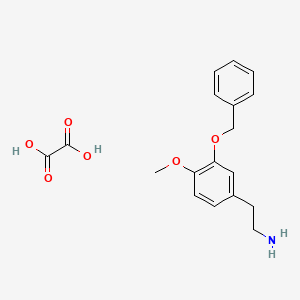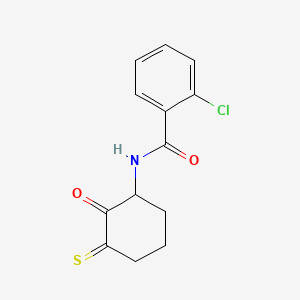
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide is a complex organic compound that features a cyclopentane ring, a cyano group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of cyclopentanone with diethylamine to form an intermediate, which is then reacted with cyanoacetic acid derivatives under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Nucleophiles: Sodium azide (NaN₃), sodium methoxide (NaOCH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyano-N-(3,4-dimethylphenyl)cyclopentane-1-carboxamide
- 1-Cyano-N-(4-fluoro-2-methylphenyl)cyclopentane-1-carboxamide
- 1-Cyano-N-(1-cyanoethyl)cyclopentane-1-carboxamide
Uniqueness
Compared to similar compounds, 1-Cyano-N-(2-(diethylamino)-2-oxoethyl)cyclopentane-1-carboxamide is unique due to its specific structural features, such as the presence of the diethylamino group and the oxoethyl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
1-cyano-N-[2-(diethylamino)-2-oxoethyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H21N3O2/c1-3-16(4-2)11(17)9-15-12(18)13(10-14)7-5-6-8-13/h3-9H2,1-2H3,(H,15,18) |
InChI Key |
XJZANBJWBPLEMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1(CCCC1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


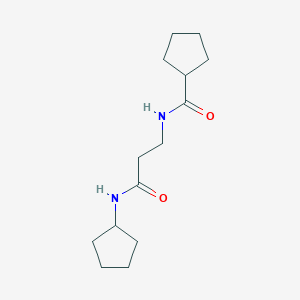
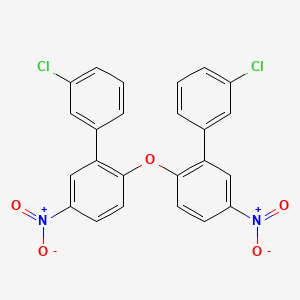

![dicyclohexyl-[1-(2,6-diphenylphenyl)indol-2-yl]phosphane](/img/structure/B14915268.png)
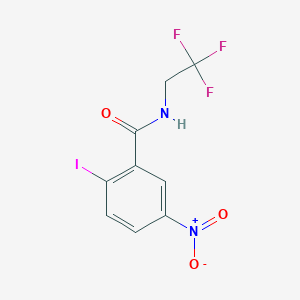
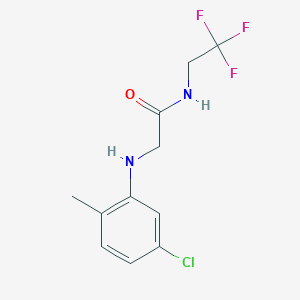
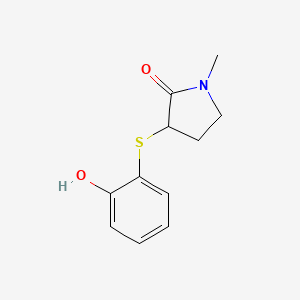
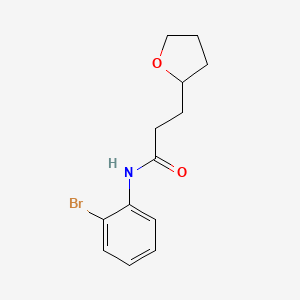
![4-(1,3-benzodioxol-5-yl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazolin-2-one](/img/structure/B14915296.png)

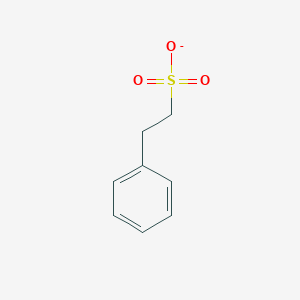
![2,2,8,8-Tetramethyl-2,3,4,8,9,10-hexahydropyrano[2,3-f]chromene-6-carbaldehyde](/img/structure/B14915316.png)
